2-Chloro-1-(2-methylcyclopropyl)ethanone
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Overview
Description
2-Chloro-1-(2-methylcyclopropyl)ethanone is an organic compound with the molecular formula C6H9ClO. It is a versatile chemical utilized in various scientific research fields due to its unique properties .
Preparation Methods
The synthesis of 2-Chloro-1-(2-methylcyclopropyl)ethanone typically involves the chlorination of cyclopropylmethyl ketone. The process includes dissolving cyclopropylmethyl ketone in a solvent, adding a catalyst containing metal aluminum, and introducing chlorine gas to perform the chlorination reaction . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, followed by rectification to obtain the final product .
Chemical Reactions Analysis
2-Chloro-1-(2-methylcyclopropyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
2-Chloro-1-(2-methylcyclopropyl)ethanone is employed in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-methylcyclopropyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of biological pathways .
Comparison with Similar Compounds
2-Chloro-1-(2-methylcyclopropyl)ethanone can be compared with similar compounds such as:
2-Chloro-1-(1-chlorocyclopropyl)ethanone: This compound has a similar structure but with an additional chlorine atom on the cyclopropyl ring.
1-(2-Methylcyclopropyl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the cyclopropyl ring, which imparts distinct chemical properties .
Properties
IUPAC Name |
2-chloro-1-(2-methylcyclopropyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-4-2-5(4)6(8)3-7/h4-5H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRRRVQDZJXREN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130158-23-5 |
Source
|
Record name | 2-chloro-1-(2-methylcyclopropyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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